molecular formula C7H5F2NO4 B14764749 3-(Difluoromethoxy)-5-nitrophenol

3-(Difluoromethoxy)-5-nitrophenol

Cat. No.: B14764749
M. Wt: 205.12 g/mol
InChI Key: WROBLEYAYDJFSV-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-nitrophenol is an organic compound characterized by the presence of a difluoromethoxy group and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-nitrophenol typically involves the introduction of the difluoromethoxy group and the nitro group onto a phenol ring. One common method involves the reaction of 3-hydroxy-5-nitrophenol with difluoromethylating agents under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Difluoromethoxy)-5-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-nitrophenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the nitro group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-5-nitrophenol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C7H5F2NO4

Molecular Weight

205.12 g/mol

IUPAC Name

3-(difluoromethoxy)-5-nitrophenol

InChI

InChI=1S/C7H5F2NO4/c8-7(9)14-6-2-4(10(12)13)1-5(11)3-6/h1-3,7,11H

InChI Key

WROBLEYAYDJFSV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)OC(F)F)[N+](=O)[O-]

Origin of Product

United States

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